molecular formula C9H15N3O B1604688 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 912761-48-9

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No.: B1604688
CAS No.: 912761-48-9
M. Wt: 181.23 g/mol
InChI Key: PTQDWAPTOMWGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and ethanol, with reflux and cooling steps to facilitate the formation of the oxadiazole ring . Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, ethanol, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine has several scientific research applications:

Comparison with Similar Compounds

4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine is unique due to its specific substitution pattern and biological activities. Similar compounds include:

The uniqueness of this compound lies in its combination of the oxadiazole and piperidine moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-ethyl-5-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQDWAPTOMWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639912
Record name 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-48-9
Record name 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Reactant of Route 3
Reactant of Route 3
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Reactant of Route 5
Reactant of Route 5
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
Reactant of Route 6
Reactant of Route 6
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.